Rovafovir etalafenamide citrate is a novel compound primarily developed for its antiviral properties, particularly against human immunodeficiency virus (HIV). It is classified as a phosphonamidate prodrug of the active moiety rovafovir, which is a nucleotide reverse transcriptase inhibitor. This compound has garnered attention for its potential efficacy against various HIV strains, including those resistant to existing therapies.
Rovafovir etalafenamide citrate is derived from the chemical modifications of existing nucleoside analogs and is synthesized through a series of chemical reactions that enhance its pharmacokinetic properties. The compound is a product of extensive research and development, with patents detailing its synthesis and application in antiviral therapies .
The synthesis of rovafovir etalafenamide citrate involves several key steps that optimize the yield and purity of the final product.
Rovafovir etalafenamide citrate features a complex molecular structure that contributes to its pharmacological activity.
The structural representation reveals stereochemical configurations that are essential for its biological activity .
Rovafovir etalafenamide citrate undergoes several chemical reactions during its synthesis and when interacting with biological targets.
These reactions are fundamental to understanding how the compound exerts its antiviral effects.
The mechanism through which rovafovir etalafenamide citrate operates involves several biochemical processes.
Understanding the physical and chemical properties of rovafovir etalafenamide citrate is essential for its application in pharmaceuticals.
These properties are crucial for formulation development in pharmaceutical applications .
Rovafovir etalafenamide citrate has significant implications in scientific research and clinical applications.
This compound represents a promising advancement in antiviral therapy, particularly in the context of HIV treatment strategies.
Rovafovir etalafenamide exemplifies advanced prodrug engineering designed to overcome inherent pharmacokinetic limitations of nucleotide analogs. As a phosphonoamidate prodrug of the active adenosine nucleotide analog GS-9148, its primary purpose is to enhance intracellular delivery of the bioactive moiety. Nucleotide analogs like GS-9148 possess potent antiviral activity but exhibit poor membrane permeability due to their highly polar phosphonate groups, limiting oral bioavailability and cellular uptake [1].
The phosphonoamidate moiety in Rovafovir etalafenamide acts as a biolabile masking group that temporarily neutralizes the negative charges of the phosphonate group. This modification significantly increases the compound’s lipophilicity (log P), facilitating passive diffusion across intestinal epithelia and plasma membranes. Upon cellular entry, the prodrug undergoes stepwise enzymatic hydrolysis to liberate the active metabolite GS-9148 within target cells. This targeted release mechanism ensures high intracellular concentrations of the antiviral agent while minimizing systemic exposure to the charged species, thereby improving the therapeutic index [1] [3].
The stereochemical configuration of Rovafovir etalafenamide is engineered for optimal interaction with human cathepsin A and carboxylesterase 1 (CES1), key enzymes responsible for its activation. The molecule features a stereospecific phosphorus center in the (S)-configuration, which dictates both the rate and efficiency of enzymatic conversion to GS-9148. This chiral specificity ensures:
Table 1: Impact of Stereochemistry on Enzymatic Activation and Antiviral Activity
| Parameter | Value | Significance |
|---|---|---|
| Phosphorus Chirality | (S)-configuration | Optimal substrate for human cathepsin A/CES1 |
| PBMC EC₉₀ | 3.7 nM | High potency against clinical HIV-1 isolates |
| MT-2 Cell EC₉₀ | 150 nM | Activity in lymphoid cell lines |
| Selectivity Index | >770 (CC₅₀/EC₅₀ in MT-2 cells) | Favorable cytotoxicity profile |
The citrate salt form of Rovafovir etalafenamide was selected to optimize biopharmaceutical properties critical for oral administration. The free base, while pharmacologically active, exhibits suboptimal physicochemical characteristics including:
Citrate counterions significantly influence the solid-state properties of Rovafovir etalafenamide:
Table 2: Comparative Solid-State Properties of Rovafovir Etalafenamide Salts
| Property | Citrate Salt | Hydrochloride Salt | Free Base |
|---|---|---|---|
| Crystal Form | Stable trihydrate | Hemihydrate | Amorphous dominant |
| Hygroscopicity | Low (0.8% w/w at 80% RH) | High (4.2% w/w) | Moderate (2.1% w/w) |
| Aqueous Solubility | 12.5 mg/mL (pH 6.8) | 8.1 mg/mL | 0.2 mg/mL |
| Melting Point | 162°C (dec.) | 155°C (dec.) | Not applicable |
The citrate salt’s optimal combination of solubility, stability, and processability established it as the preferred form for pharmaceutical development, directly supporting the clinical advancement of Rovafovir etalafenamide [1] [3].
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: 2058075-35-5
CAS No.: